(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Overview
Description
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: is a chemical compound with the molecular formula C11H19BO4 and a molecular weight of 226.08 g/mol . This compound is a boronic ester derivative and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Scientific Research Applications
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: is widely used in scientific research due to its role in cross-coupling reactions. Its applications include:
Chemistry: : Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: : Employed in the development of bioconjugation techniques for labeling biomolecules.
Medicine: : Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: : Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids and their esters are known to form reversible covalent complexes with proteins, particularly with enzymes that have a cis-diol group in their active site . This interaction can inhibit the activity of the target enzyme, leading to various downstream effects.
Biochemical Pathways
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Pharmacokinetics
The compound’s physical properties, such as its solid form and storage temperature, suggest that it may have low bioavailability
Result of Action
The inhibition of target enzymes can lead to a variety of downstream effects, depending on the specific role of the enzyme in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the pH and the presence of other compounds in the environment .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the following general steps:
Boronic Acid Formation: : The starting material, phenylboronic acid, is reacted with a suitable halide under palladium-catalyzed conditions to form the boronic acid derivative.
Esterification: : The boronic acid derivative is then esterified with ethyl acrylate in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP - 4-Dimethylaminopyridine) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves scaling up the above reactions, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalyst: : Commonly used catalysts include Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
Base: : Common bases include sodium carbonate, potassium phosphate, and cesium carbonate.
Solvent: : Reactions are typically carried out in solvents such as toluene, ethanol, or water.
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparison with Similar Compounds
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: is unique due to its specific structure and reactivity. Similar compounds include:
Boronic acids and their derivatives: : These compounds are also used in cross-coupling reactions but may have different substituents and reactivity profiles.
Vinyl boronic esters: : These compounds are similar in structure but may exhibit different reactivity due to the presence of the vinyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJVFYWVQLYNW-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682246 | |
Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132669-74-9 | |
Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.